molecular formula C19H18FN3O B2656753 (4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone CAS No. 919729-68-3

(4-(2-fluorophenyl)piperazin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2656753
CAS No.: 919729-68-3
M. Wt: 323.371
InChI Key: ABAMJLUNZKCFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone” is a chemical compound with the IUPAC name 4- { [4- (2-fluorophenyl)-1-piperazinyl]carbonyl}phenylamine . It has a molecular weight of 299.35 .


Physical and Chemical Properties Analysis

“[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone” is a solid at ambient temperature . It has a boiling point of 161 degrees Celsius .

Scientific Research Applications

Anti-HIV-2 Activity

A study by Ashok et al. (2015) synthesized a series of β-carboline derivatives, including (4-(2-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, and evaluated them for their activity against HIV-1 and HIV-2 strains. Among these, several analogues displayed selective inhibition of the HIV-2 strain with EC50 values ranging from 2.6 to 5.4μM, comparable to known nucleoside reverse transcriptase inhibitors. These findings highlight the potential application of such compounds in antiviral research, specifically targeting HIV-2 without showing in vitro HIV-2 reverse transcriptase inhibition, suggesting other targets for their antiviral activity (Ashok et al., 2015).

Analytical Chemistry Applications

El-Sherbiny et al. (2005) demonstrated the use of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation of flunarizine and its degradation products, including bis(4-fluorophenyl)methanone. This study showcases the application of these compounds in the development of analytical methodologies for the separation and analysis of pharmaceuticals and their degradation products, emphasizing their role in ensuring drug quality and safety (El-Sherbiny et al., 2005).

Radiopharmaceutical Development

Żak et al. (2021) synthesized [18F]-labeled PET ligands, including 5-[18F]-Fluoro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone, for the histamine H4 receptor. Despite its in vitro nanomolar affinity and ability to cross the blood-brain barrier, the compound did not show suitability for in vivo imaging of the receptor by PET, highlighting the challenges in developing effective radiopharmaceuticals for brain imaging (Żak et al., 2021).

Fluorescent Logic Gates

Gauci and Magri (2022) designed and synthesized compounds including a piperazine receptor for use as fluorescent logic gates. These compounds demonstrate how modifications in solvent polarity can reconfigure the fluorescent logic gates between TRANSFER and AND logic, indicating their potential in probing cellular membranes and protein interfaces. This research underscores the utility of such compounds in developing tools for biochemical and cellular studies (Gauci & Magri, 2022).

Safety and Hazards

The safety information available for “[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-6-2-4-8-18(15)22-9-11-23(12-10-22)19(24)17-13-14-5-1-3-7-16(14)21-17/h1-8,13,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAMJLUNZKCFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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